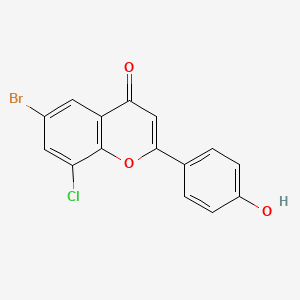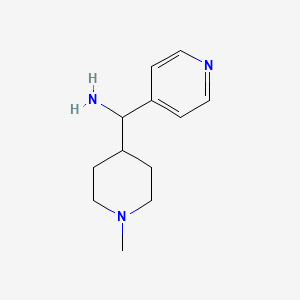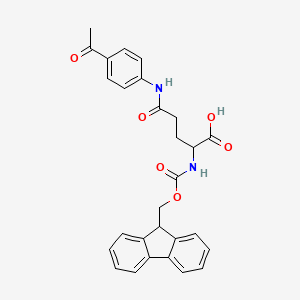
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to an amino acid derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-acetylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 4-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Uniqueness
Compared to similar compounds, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C28H26N2O6 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
5-(4-acetylanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C28H26N2O6/c1-17(31)18-10-12-19(13-11-18)29-26(32)15-14-25(27(33)34)30-28(35)36-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-16H2,1H3,(H,29,32)(H,30,35)(H,33,34) |
InChI Key |
ILHACLODHXWGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
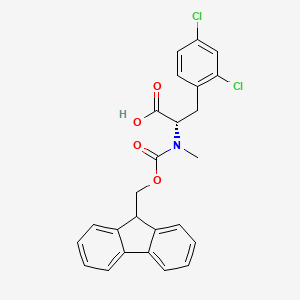
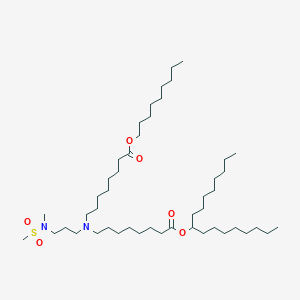
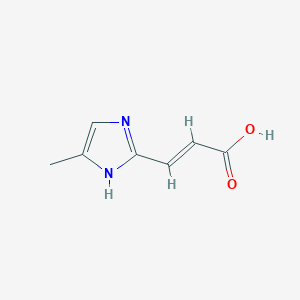

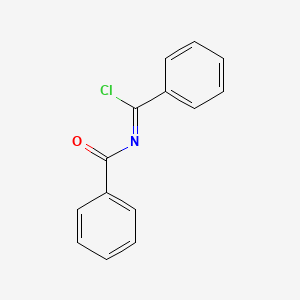




![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)
